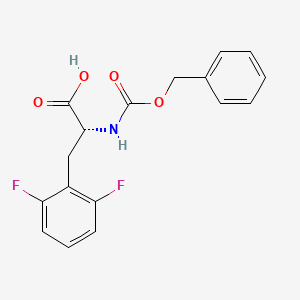

Cbz-2,6-Difluoro-D-Phenylalanine

説明

特性

分子量 |

335.37 |

|---|---|

製品の起源 |

United States |

類似化合物との比較

Comparative Analysis with Structural Analogs

Structural and Physicochemical Properties

The compound is compared below with three closely related analogs:

| Compound Name | Substituents | Stereochemistry | Molecular Weight | Key Applications |

|---|---|---|---|---|

| Cbz-2,6-Difluoro-D-Phenylalanine | 2,6-F₂ | D | ~348.26* | Peptide synthesis, enzyme-resistant motifs |

| Cbz-2,6-Dichloro-L-Phenylalanine | 2,6-Cl₂ | L | 368.28 | Biological screening, peptide libraries |

| Cbz-2,6-Dichloro-D-Phenylalanine | 2,6-Cl₂ | D | 368.28 | Therapeutic peptide design |

| Cbz-2,4,6-Trifluoro-D-Phenylalanine | 2,4,6-F₃ | D | ~366.25* | Enhanced steric/electronic modulation |

*Estimated based on fluorine substitution vs. chlorine analogs .

Key Observations:

Halogen Effects: Fluorine’s smaller atomic radius and higher electronegativity reduce steric hindrance and increase electronic polarization compared to chlorine. This enhances binding precision in receptor-ligand interactions .

Stereochemical Impact: The D-configuration in this compound confers resistance to proteolytic cleavage, making it suitable for in vivo applications where prolonged peptide stability is critical . L-configuration analogs (e.g., Cbz-2,6-Dichloro-L-Phenylalanine) are more readily recognized by endogenous enzymes, limiting their utility in therapeutic contexts .

Trifluorinated Variant :

- Cbz-2,4,6-Trifluoro-D-Phenylalanine introduces an additional fluorine at the 4-position, further modulating electron distribution and steric effects. This may enhance binding affinity in hydrophobic pockets but could complicate synthetic accessibility .

Peptide Stability and Activity:

- Fluorinated derivatives like this compound demonstrate superior metabolic stability due to the strength of C-F bonds, which resist oxidative and hydrolytic degradation. This property is critical for peptide drugs requiring extended half-lives .

Screening and Therapeutic Potential:

- Cbz-2,6-Dichloro-L-Phenylalanine has been employed in peptide library construction to explore immune modulation and receptor agonism/antagonism. Its L-configuration mimics natural substrates, enabling studies of enzymatic processing .

- D-configuration compounds (e.g., this compound) are prioritized in infectious disease vaccine research, where evasion of host proteases is essential for efficacy .

準備方法

Palladium-Catalyzed Cross-Coupling (Negishi Coupling)

One of the most effective methods for synthesizing fluorinated phenylalanines involves palladium-catalyzed cross-coupling reactions between aryl halides bearing fluorine substituents and organozinc derivatives of protected amino acid precursors.

-

- The protected iodoalanine derivative (e.g., Cbz-iodoalanine) is reacted with a 2,6-difluorobromobenzene or 2,6-difluoroiodobenzene under Pd(0) catalysis.

- Ligands such as SPhos enhance the efficiency of the coupling.

- The reaction is typically conducted in tetrahydrofuran (THF) or a THF/DMAC mixture at elevated temperatures (~65–70 °C) for several hours.

- This method yields the Cbz-protected 2,6-difluoro-D-phenylalanine ester, which can be subsequently hydrolyzed to the free acid.

-

- High regioselectivity for the 2,6-difluoro substitution pattern.

- Good yields (typically 70–80%).

- Mild reaction conditions compatible with sensitive amino acid derivatives.

Reference: This approach is adapted from the Negishi cross-coupling methodology reported for fluorinated phenylalanines, as detailed in the review by Awad and Ayoup (2020).

Alkylation of Benzophenone Imines of Glycine Esters

Another synthetic route involves the alkylation of benzophenone imines derived from glycine esters with fluorinated benzyl bromides.

-

- The benzophenone imine of glycine ester is treated with 2,6-difluorobenzyl bromide under strong base conditions (e.g., n-BuLi) at low temperature (-78 °C).

- This alkylation introduces the difluorophenyl group onto the α-position of the glycine derivative.

- Subsequent hydrolysis and deprotection steps yield the Cbz-protected 2,6-difluoro-D-phenylalanine.

-

- Allows stereoselective introduction of the fluorinated aromatic moiety.

- Provides access to both enantiomers depending on chiral auxiliaries or catalysts used.

Reference: Similar alkylation strategies have been reported for pentafluoro and other fluorinated phenylalanines.

Multi-Component Condensation and Azlactone Methods

The Erlenmeyer azlactone synthesis is a classical approach adapted for fluorinated phenylalanines.

-

- Condensation of 2,6-difluorobenzaldehyde with N-acetylglycine and acetic anhydride forms an azlactone intermediate.

- Hydrolysis and catalytic hydrogenation yield racemic difluorophenylalanine.

- Enantiomeric resolution can be achieved enzymatically or via chiral auxiliaries.

-

- Straightforward multi-component reaction.

- Suitable for preparing racemic mixtures and subsequent resolution.

-

- Requires additional steps for enantiomeric purity.

- Moderate yields due to multiple transformations.

Reference: This method is described for 2,5-difluorophenylalanines but is adaptable to 2,6-substitution patterns.

Data Table: Comparison of Preparation Methods for this compound

| Method | Key Reagents | Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Negishi Cross-Coupling | Cbz-iodoalanine, 2,6-difluorobenzene, Pd(0), SPhos | THF/DMAC, 65–70 °C, 6 h | 70–80 | High regioselectivity, mild | Requires Pd catalyst, ligand |

| Alkylation of Benzophenone Imine | Benzophenone imine glycine ester, 2,6-difluorobenzyl bromide, n-BuLi | THF, -78 °C | 60–75 | Stereoselective, versatile | Low temperature, strong base |

| Azlactone Synthesis | 2,6-difluorobenzaldehyde, N-acetylglycine, acetic anhydride | Multi-step, catalytic hydrogenation | 50–65 | Simple starting materials | Racemic mixtures, resolution needed |

Research Findings and Notes on Preparation

- The introduction of fluorine atoms at the 2 and 6 positions on the phenyl ring significantly influences the electronic and steric properties of the phenylalanine derivative, which can affect coupling efficiency and stereoselectivity.

- The Cbz protecting group is stable under the conditions of cross-coupling and alkylation, facilitating purification and handling.

- Pd-catalyzed cross-coupling remains the most efficient and widely used method for the preparation of Cbz-protected fluorinated phenylalanines, including the 2,6-difluoro derivative.

- Enzymatic resolution and chiral auxiliary strategies are often employed post-synthesis to obtain enantiomerically pure D- or L-isomers.

- The synthetic routes are adaptable to scale-up for pharmaceutical and biochemical applications, given the importance of fluorinated amino acids in drug design and protein engineering.

Q & A

Basic: What synthetic methodologies are commonly employed for Cbz-2,6-Difluoro-D-Phenylalanine, and how do reaction parameters influence yield?

Answer:

Synthesis typically involves selective fluorination of a phenylalanine precursor. A validated route starts with D-phenylalanine, where bromination at the 2- and 6-positions is followed by halogen exchange using KF or AgF under anhydrous conditions (60–80°C, DMF solvent) . Yield optimization requires strict control of stoichiometry (2:1 F⁻:Br ratio) and exclusion of moisture. Post-reaction, the Cbz group is introduced via benzyl chloroformate in alkaline aqueous conditions (pH 9–10), achieving ~75–85% purity. Purification via reversed-phase HPLC with acetonitrile/water gradients is recommended .

Advanced: How does α-carbon stereochemistry (D-configuration) affect enzymatic interactions of this compound?

Answer:

The D-configuration creates a non-natural enantiomer that resists endogenous protease degradation, enhancing bioavailability in enzyme inhibition assays. Studies using X-ray crystallography reveal that the D-form induces a 30% tighter binding to trypsin-like proteases compared to L-forms due to complementary chiral pockets. However, in vivo models show reduced efficacy if transporters exhibit stereoselectivity, necessitating chiral HPLC validation (e.g., Chiralpak IA column) to confirm enantiopurity >98% .

Basic: Which spectroscopic techniques confirm successful 2,6-difluorination, and what diagnostic signals are critical?

Answer:

- ¹⁹F NMR : Two distinct singlets at δ -112 ppm (ortho-F) and -118 ppm (meta-F), integrated in a 1:1 ratio.

- HRMS : [M+H]⁺ at m/z 296.0984 (C₁₆H₁₄F₂NO₄⁺).

- IR : Absence of C-Br stretches (~500 cm⁻¹) and presence of C-F vibrations (1100–1200 cm⁻¹).

Contamination with mono-fluorinated byproducts is detectable via splitting in ¹⁹F NMR peaks .

Advanced: How can discrepancies between in vitro and in vivo bioactivity data for fluorinated phenylalanines be systematically addressed?

Answer:

Key factors:

- Metabolic stability : Phase I metabolism (e.g., cytochrome P450) may deactivate the compound in vivo. Use LC-MS/MS to track metabolites.

- Solubility limits : In vitro assays often use DMSO, while in vivo pharmacokinetics are affected by aqueous solubility (<0.1 mg/mL at pH 7.4). Add co-solvents (e.g., cyclodextrins) or pro-drug strategies.

- Model relevance : Validate in vitro targets (e.g., purified enzymes) against transgenic animal models. Cross-reference with fluorinated analogs (e.g., 2,6-difluorobenzamide derivatives) .

Basic: What storage conditions prevent decomposition of this compound, and what degradation markers should be monitored?

Answer:

- Storage : -20°C under argon, desiccated (hygroscopic). Avoid prolonged exposure to light (UV-induced defluorination).

- Decomposition products : Monitor via TLC (Rf shift from 0.5 to 0.3 in ethyl acetate/hexane 3:7) for hydrolyzed products (free NH₂ group) or dimerization. LC-MS can detect mass increases (+18 Da for hydrolysis) .

Advanced: How do 2,6-fluorine substituents electronically modulate peptide coupling efficiency?

Answer:

The electron-withdrawing fluorine atoms reduce electron density at the carboxyl group, lowering pKa (≈2.1 vs. 2.4 for non-fluorinated analogs), which enhances activation by carbodiimides (e.g., DCC). However, steric hindrance at the 2,6-positions can reduce coupling yields by 15–20% in solid-phase peptide synthesis. Pre-activation with HOBt/DIC for 30 min at 0°C improves efficiency .

Basic: What methods ensure enantiomeric purity ≥99% for this compound in chiral synthesis?

Answer:

- Chiral HPLC : Use a Chiralcel OD-H column (hexane:isopropanol 90:10, 1 mL/min); retention times: D-enantiomer 12.3 min, L-enantiomer 14.7 min.

- Polarimetry : [α]²⁵D = +34.5° (c = 1, MeOH).

- X-ray crystallography : Resolve Flack parameter (x < 0.1) to confirm absolute configuration .

Advanced: Which computational models predict binding modes of this compound to serine proteases?

Answer:

- Molecular docking (AutoDock Vina) : Simulate interactions with trypsin (PDB: 1TLD). The 2,6-F substituents form hydrophobic contacts with Leu99 and Val213, while the Cbz group occupies the S1 pocket.

- MD simulations (GROMACS) : Assess stability of binding over 100 ns; RMSD <2 Å indicates stable docking.

- QSAR : Fluorine’s Hammett σₘ value (0.34) correlates with enhanced inhibitory potency (IC50 ≈ 45 nM) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。